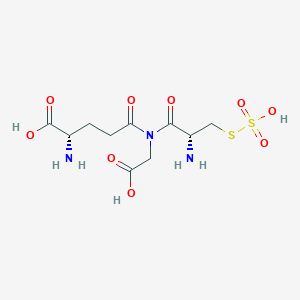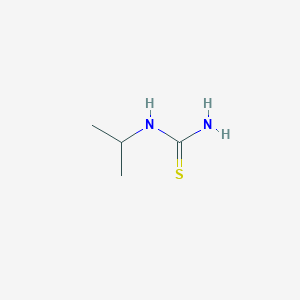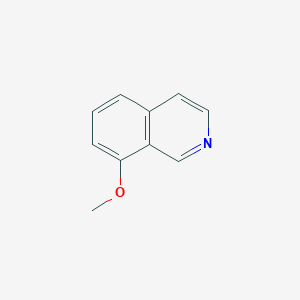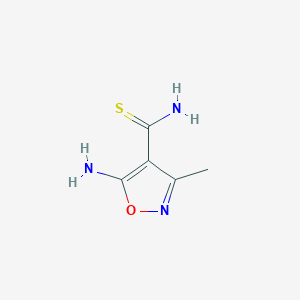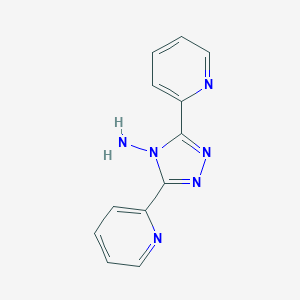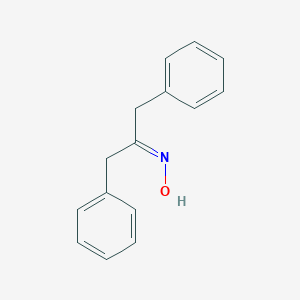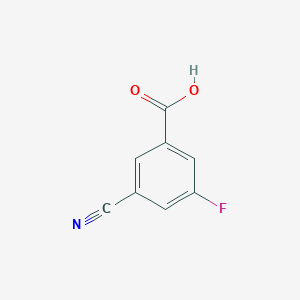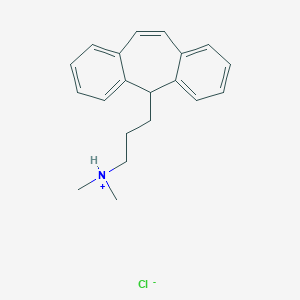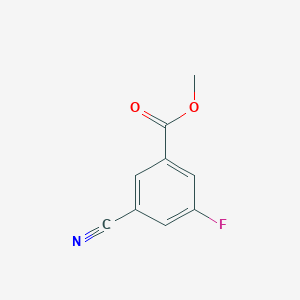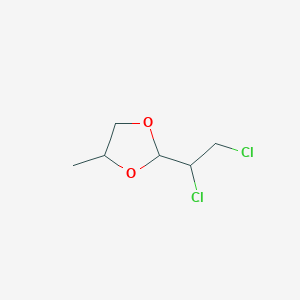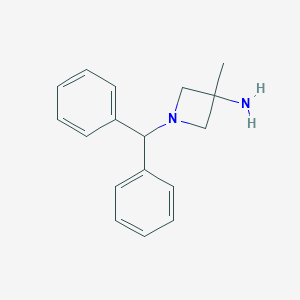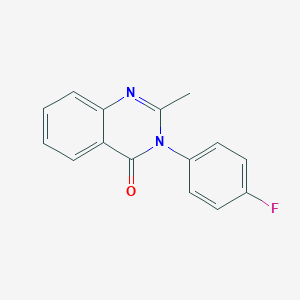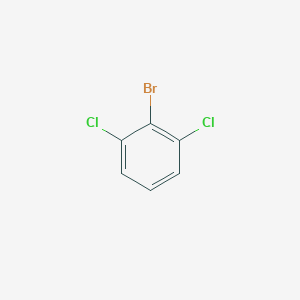
5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
The compound 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which are heterocyclic compounds containing a triazole ring, a sulfur atom, and a fluorophenyl group. These compounds are of significant interest due to their wide range of biological activities and potential applications in various fields such as medicine, agriculture, and material science.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions, as seen in the synthesis of the basic nucleus 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, which is achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Although the specific synthesis of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is not detailed in the provided papers, similar synthetic strategies could be applied, such as the use of fluorophenyl fragments and appropriate cyclization agents to introduce the fluorophenyl group and the methyl group at the respective positions on the triazole ring.
Molecular Structure Analysis
The molecular structure of triazole derivatives is confirmed using spectroscopic methods such as IR and NMR spectroscopy . These methods provide information about the functional groups present and the overall molecular framework. For instance, the presence of aromatic protons can be identified by characteristic chemical shifts in the NMR spectrum .
Chemical Reactions Analysis
The triazole derivatives can undergo various chemical reactions, including condensation to form Schiff bases , cyclization to form thiadiazoles , and S-alkylation . These reactions allow for the modification of the triazole core and the introduction of new functional groups, which can lead to the synthesis of compounds with new properties and potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are studied using certified equipment and methods that adhere to pharmacopoeia standards . These properties include melting points, solubility, and stability, which are important for the practical application of these compounds. The introduction of different substituents, such as the fluorophenyl group, can significantly influence these properties and, consequently, the biological activity of the compounds .
Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application : Fluorinated pyrazoles, which are structurally similar to your compound, have been studied for their potential as therapeutic agents .
- Methods : These compounds are typically synthesized via a two-step reaction involving the synthesis of a pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of the pyrazoline under conventional heating .
- Results : Molecular docking studies have shown that these compounds have a binding affinity to the human estrogen alpha receptor (ERα) that is close to that of 4-OHT, a native ligand .
-
Scientific Field: Organic Chemistry
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKMKRLELRQWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359606 | |
| Record name | 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
138417-35-3 | |
| Record name | 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

